2-Carboxypyridine-3-carboxylate

Description

Properties

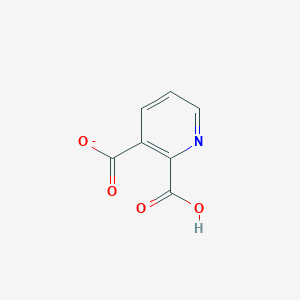

Molecular Formula |

C7H4NO4- |

|---|---|

Molecular Weight |

166.11 g/mol |

IUPAC Name |

2-carboxypyridine-3-carboxylate |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/p-1 |

InChI Key |

GJAWHXHKYYXBSV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Picolinic acid has been investigated for its potential as an antimicrobial and antiviral agent. It plays a significant role in zinc transport within the body, which is crucial for immune function. The compound has shown effectiveness against various viral infections, including herpes simplex virus and other pathogens. Its ability to bind to zinc finger proteins alters their structure, inhibiting their function and thereby disrupting viral replication processes .

Therapeutic Applications

Research indicates that picolinic acid may also be beneficial in treating conditions such as acne vulgaris due to its immunomodulatory properties. By enhancing immune responses, it could potentially reduce the severity of infections associated with acne . Additionally, its role in zinc absorption suggests that it may help in managing deficiencies related to zinc, which is vital for numerous biological functions .

Biochemistry

Chelation of Metal Ions

Picolinic acid acts as a bidentate chelating agent, effectively binding to essential metal ions such as zinc, copper, and manganese. This property is particularly important in biological systems where metal ions play critical roles in enzyme function and metabolic pathways. By facilitating the transport and bioavailability of these metals, picolinic acid contributes to various physiological processes .

Neuroprotective Effects

Studies have suggested that picolinic acid may possess neuroprotective properties. It has been implicated in the modulation of neurotransmitter systems and may help protect against neurodegenerative diseases by influencing oxidative stress pathways . This makes it a potential candidate for further research into treatments for conditions like Alzheimer's disease.

Materials Science

Synthesis of Functional Materials

In materials science, picolinic acid has been utilized in the synthesis of various functional materials. Its ability to form stable complexes with metal ions has led to its use in developing catalysts and sensors. For instance, picolinic acid derivatives have been explored for their potential in creating nanomaterials with specific electronic or optical properties .

Polymer Chemistry

Picolinic acid can also serve as a monomer or co-monomer in polymer chemistry, contributing to the development of new polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable for industrial applications .

Case Studies

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with the oxidation of unsubstituted quinoline (C₉H₇N) using sodium chlorate (NaClO₃) in an aqueous acidic medium, typically sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic attack on the quinoline ring, leading to cleavage of the benzene moiety and subsequent formation of pyridine-2,3-dicarboxylic acid. The balanced stoichiometry involves:

Key intermediates include copper quinolinate, detected as a blue suspension during the reaction.

Standard Reaction Protocol

The patented process involves the following steps:

-

Mixing Phase : Combine quinoline, sulfuric acid, and cupric oxide (CuO) in water.

-

Heating : Raise the temperature to 98–101°C under nitrogen purging.

-

Chlorate Addition : Introduce a 50% sodium chlorate solution incrementally over 2–5 hours.

-

Reaction Monitoring : Observe exothermic activity (after 6–8% chlorate addition) and formation of a blue suspension (copper quinolinate).

-

Completion : Maintain the mixture at 98–100°C for 10–17 hours.

Table 1: Key Reaction Parameters and Their Ranges

| Parameter | Range or Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 98–101°C | Optimizes reaction rate |

| Chlorate molar excess | 18% relative to quinoline | Ensures complete oxidation |

| Acid concentration | 5 eq/L H₂SO₄ | Maintains acidic pH |

| CuO catalyst loading | 0.1–0.5 wt% | Accelerates intermediate formation |

Optimization of Reaction Conditions

Role of Cupric Compounds

Cupric oxide acts as a catalyst, enhancing the yield by 15–20% compared to catalyst-free systems. It facilitates the formation of copper quinolinate, a critical intermediate that precipitates as a blue suspension. This intermediate is later resolved into the target compound during workup.

Table 2: Yield Variation with Reaction Time and Temperature

| Example | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 98–100 | 17 | 62.8 | Standard conditions |

| 2 | 68–70 | 17 | 20.5 | Low temperature reduces yield |

| 3 | 125–140 | 0.83 | 35.4 | High temperature causes byproducts |

Isolation and Purification Techniques

Copper Salt Resolution

The crude product is isolated as a copper salt via filtration. Subsequent treatment with sodium hydroxide (NaOH) regenerates CuO and produces the disodium carboxylate salt:

Adding formaldehyde during this step increases yield by 5–7%, likely by reducing residual copper impurities.

Acidification to Free Acid

The disodium salt is acidified with nitric acid (HNO₃) to pH 1.1, precipitating pyridine-2,3-dicarboxylic acid. Filtration and drying yield a pure product (m.p. 186–188°C).

Industrial Scalability and Byproduct Management

Process Scalability

The method has been demonstrated at pilot scale, producing 306.4 g of pyridine-2,3-dicarboxylic acid per batch (62% yield). Key advantages include:

Byproducts and Mitigation

Major byproducts include nitrogen oxides (NOₓ) and residual copper salts. These are managed via:

-

Nitrogen Purging : Minimizes NOₓ accumulation.

-

Filtration and Recycling : CuO is recovered and reused.

Q & A

Q. What are the recommended methods for synthesizing 2-carboxypyridine-3-carboxylate and validating its purity?

To synthesize this compound, a multi-step approach involving condensation and hydrolysis reactions is often employed. For example, ethyl esters of pyridine carboxylates can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivatives . Purity validation should combine:

- HPLC (high-performance liquid chromatography) with UV detection to assess chemical homogeneity.

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on characteristic peaks for carboxylate groups (δ ~170 ppm in ¹³C NMR) .

- Elemental analysis to verify stoichiometry.

Q. How can researchers resolve inconsistencies in spectroscopic data for this compound derivatives?

Data contradictions (e.g., unexpected NMR shifts or IR absorption bands) may arise from tautomerism, solvent effects, or impurities. Methodological steps include:

- Repeating experiments under controlled conditions (e.g., dry solvents, inert atmosphere).

- Comparing results with computational predictions (e.g., DFT calculations for NMR chemical shifts).

- Cross-referencing with crystallographic data from structurally analogous compounds, such as Piperazinediium bis(this compound), which provides bond-length and angle benchmarks .

Q. What experimental strategies are effective for characterizing the solubility and stability of this compound?

- Solubility profiling : Use a series of solvents (polar, nonpolar, protic, aprotic) with UV-Vis spectroscopy to quantify saturation points.

- Stability assays : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC .

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for this compound derivatives?

SC-XRD requires high-quality crystals. Key steps:

- Crystallization : Use slow evaporation in mixed solvents (e.g., ethanol/water) to promote lattice formation.

- Data collection : Employ a low-temperature (100 K) setup to minimize thermal motion artifacts .

- Refinement : Use SHELXL for small-molecule refinement, ensuring data-to-parameter ratios > 15:1 to avoid overfitting .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on carboxylate binding motifs .

- Solvent effects : Incorporate implicit solvent models (e.g., PCM) to account for aqueous environments.

Q. How should researchers address conflicting pharmacological data in studies involving this compound?

Contradictions (e.g., varying IC₅₀ values) may stem from assay conditions or impurity profiles. Mitigation strategies:

- Standardize assays : Use identical cell lines, buffer systems, and incubation times.

- Control experiments : Include reference compounds (e.g., known enzyme inhibitors) to validate assay reproducibility .

- Meta-analysis : Compare results across multiple studies, prioritizing those with rigorous impurity characterization (e.g., LC-MS data) .

Q. What are the best practices for designing structure-activity relationship (SAR) studies on this compound analogs?

- Scaffold modification : Systematically vary substituents (e.g., halogens, alkyl chains) at positions 2 and 3.

- Activity cliffs : Identify abrupt changes in potency using heatmaps or 3D-QSAR models.

- Data validation : Replicate key findings in orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.